molecular formula C11H10N6 B2567246 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 73300-22-8

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2567246
CAS No.: 73300-22-8
M. Wt: 226.243
InChI Key: ZHPAWCYOOBGHFU-UHFFFAOYSA-N
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Description

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effect. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential for modification make it a valuable scaffold for drug development .

Biological Activity

The compound 3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to a class of triazolo-pyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N5C_{11}H_{11}N_5 with a molecular weight of approximately 225.24 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for contributing to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung)1.07 ± 0.22
This compoundHepG2 (liver)0.61 ± 0.19
This compoundSGC-7901 (stomach)0.51 ± 0.13

These results indicate that the compound has a potent inhibitory effect on cell proliferation in a concentration-dependent manner.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways. Research indicates that triazolo-pyrimidine derivatives can inhibit specific kinases involved in cancer cell growth and survival. For example:

Kinase TargetInhibition Rate (%) at 10 µM
CDK1/Cyclin A222.51%
ALK17.36%
FGFR111.82%
FAK10.52%

This selective inhibition suggests potential for targeted cancer therapies using such compounds .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the phenyl ring and the triazole moiety significantly affect the biological activity of these compounds. For instance:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
  • Positioning of Methyl Groups : The presence and position of methyl groups on the triazole ring influence potency.

These findings guide future synthetic efforts to optimize efficacy and selectivity against cancer cells .

Case Studies

In one notable study involving a series of synthesized triazolo-pyrimidine derivatives:

  • Objective : To evaluate the anticancer potential against multiple cell lines.
  • Methodology : Compounds were synthesized and subjected to in vitro assays.

The results indicated that certain derivatives exhibited higher potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), particularly in inhibiting cell growth in gastric and lung cancer models.

Properties

IUPAC Name

3-methyl-N-phenyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPAWCYOOBGHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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